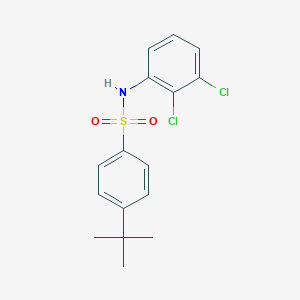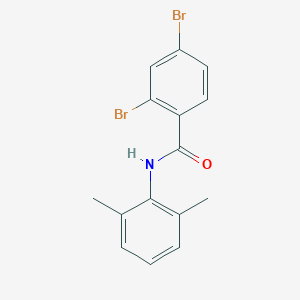
4-tert-butyl-N-(2,3-dichlorophenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-N-(2,3-dichlorophenyl)benzenesulfonamide, commonly known as DIDS, is a sulfonamide compound that has been widely used in scientific research. DIDS is a potent inhibitor of anion transporters, including chloride/bicarbonate exchangers and chloride channels.
Mécanisme D'action
DIDS inhibits anion transporters by binding to a specific site on the transporter protein. This binding prevents the transporter from functioning properly, leading to a disruption of ion transport across cell membranes. DIDS is a non-specific inhibitor, meaning it can inhibit multiple types of anion transporters.
Biochemical and Physiological Effects
DIDS has been shown to have a number of biochemical and physiological effects. It can cause an increase in intracellular pH by inhibiting the transport of bicarbonate ions, and can also inhibit the transport of other anions such as sulfate and phosphate. DIDS has been shown to inhibit the formation of the clotting enzyme thrombin, and can also inhibit the activity of the enzyme carbonic anhydrase.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DIDS in lab experiments is its potency as an inhibitor of anion transporters. This allows researchers to study the role of these transporters in biological processes with a high degree of specificity. However, the non-specific nature of DIDS can also be a limitation, as it can inhibit multiple types of anion transporters. Additionally, DIDS has been shown to have off-target effects on other proteins, which can complicate interpretation of experimental results.
Orientations Futures
There are several future directions for research involving DIDS. One area of interest is the development of more specific inhibitors of anion transporters, which would allow for more precise manipulation of these transporters in biological systems. Another area of interest is the study of the role of anion transporters in disease states, such as cystic fibrosis and hypertension. Finally, the development of new methods for delivering DIDS to specific tissues or cell types could allow for more targeted inhibition of anion transporters in vivo.
Méthodes De Synthèse
DIDS can be synthesized by reacting 2,3-dichloronitrobenzene with tert-butylamine to form 2,3-dichloro-N-tert-butylaniline. The resulting compound is then reacted with benzenesulfonyl chloride to form DIDS.
Applications De Recherche Scientifique
DIDS has been widely used in scientific research to study the role of anion transporters in various biological processes. It has been used to study the transport of chloride ions in red blood cells, the role of chloride channels in neuronal signaling, and the regulation of ion transport in the kidney.
Propriétés
Formule moléculaire |
C16H17Cl2NO2S |
|---|---|
Poids moléculaire |
358.3 g/mol |
Nom IUPAC |
4-tert-butyl-N-(2,3-dichlorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H17Cl2NO2S/c1-16(2,3)11-7-9-12(10-8-11)22(20,21)19-14-6-4-5-13(17)15(14)18/h4-10,19H,1-3H3 |
Clé InChI |
RHWDJWQFECABEG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)Cl |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)-2-methoxyacetamide](/img/structure/B310257.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B310262.png)
![3-Isopropyl 5-(2-methoxyethyl) 4-[3-(isobutyrylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B310263.png)
![3-Isopropyl 5-(2-methoxyethyl) 2,6-dimethyl-4-{3-[(methylsulfonyl)amino]phenyl}-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B310265.png)
![3-Isopropyl 5-(2-methoxyethyl) 4-{3-[(cyclohexylcarbonyl)amino]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B310266.png)



![2-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B310275.png)

![2,4-dibromo-N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B310277.png)

![N-[4-(diethylamino)-2-methylphenyl]cyclopentanecarboxamide](/img/structure/B310281.png)
![2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B310282.png)